molecular formula C18H20N2O3S B2522377 2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892977-26-3

2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2522377
CAS No.: 892977-26-3
M. Wt: 344.43
InChI Key: IGXMHWJYWBQDLN-UHFFFAOYSA-N
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Description

2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-inflammatory, analgesic, and antimicrobial agents

Mechanism of Action

Preparation Methods

The synthesis of 2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetrahydro-1-benzothiophene core, which imparts specific chemical and biological characteristics that differentiate it from other benzamide derivatives.

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-19-17(22)15-13-8-3-4-9-14(13)24-18(15)20-16(21)11-6-5-7-12(10-11)23-2/h5-7,10H,3-4,8-9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXMHWJYWBQDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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